REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)OC(C)(C)C)=[CH:4][C:3]=1[NH:16][C:17]1[N:21]([C:22]2[CH:27]=[C:26]([NH:28][CH3:29])[N:25]=[CH:24][N:23]=2)[N:20]=[C:19]([CH3:30])[CH:18]=1.C(Cl)Cl>C(O)(C(F)(F)F)=O>[CH3:1][C:2]1[C:3]([NH:16][C:17]2[N:21]([C:22]3[CH:27]=[C:26]([NH:28][CH3:29])[N:25]=[CH:24][N:23]=3)[N:20]=[C:19]([CH3:30])[CH:18]=2)=[CH:4][C:5]([NH2:8])=[CH:6][CH:7]=1
|
Name
|
Tert-butyl 4-methyl-3-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-ylamino)phenylcarbamate
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)NC1=CC(=NN1C1=NC=NC(=C1)NC)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
|
The residue is dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1NC1=CC(=NN1C1=NC=NC(=C1)NC)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |